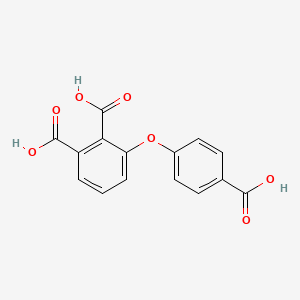

3-(4-Carboxyphenoxy)phthalic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-carboxyphenoxy)phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-4-6-9(7-5-8)22-11-3-1-2-10(14(18)19)12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOTMQYGCBQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 4 Carboxyphenoxy Phthalic Acid

Development of Convergent and Divergent Synthetic Routes

The synthesis of 3-(4-carboxyphenoxy)phthalic acid and its anhydride (B1165640) precursor, 4-(4-carboxyphenoxy)phthalic anhydride, is primarily achieved through nucleophilic aromatic substitution reactions. A common and effective method is the Ullmann condensation reaction. This approach involves the coupling of a phenoxide with an activated aromatic halide in the presence of a copper catalyst.

A prevalent synthetic route commences with the reaction of 4-hydroxybenzoic acid and 3-nitrophthalonitrile. This initial step is typically followed by hydrolysis of the resulting dinitrile to the corresponding dicarboxylic acid, and subsequent dehydration to form the anhydride. Another pathway involves the reaction between the dipotassium (B57713) salt of 4-hydroxybenzoic acid and 3-nitrophthalic anhydride. The resulting intermediate is then subjected to further chemical transformations to yield the final product.

Exploration of Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound is no exception, with research exploring more sustainable methodologies.

Solvent-Free and Atom-Economical Approaches

A key focus in green synthesis is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting the synthesis of related diaryl ether anhydrides under solvent-free conditions. For instance, the reaction between 4-nitrophthalonitrile (B195368) and the potassium salt of a phenol (B47542) can be carried out in the absence of a solvent, with the reactants themselves forming a melt. This not only reduces waste but can also lead to higher reaction rates and easier product isolation.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical consideration. The classical Ullmann condensation, while effective, can suffer from the use of stoichiometric amounts of copper, leading to metal waste. More modern catalytic approaches aim to improve atom economy by using only small, recyclable amounts of catalyst.

Catalytic Methods for Enhanced Synthesis Efficiency

The development of more efficient catalytic systems is a cornerstone of green synthetic strategies for this compound. While traditional Ullmann reactions use copper powder or copper(I) salts, contemporary research focuses on the use of ligand-supported copper catalysts and even palladium-based systems, which can operate under milder conditions and with lower catalyst loadings.

Furthermore, phase-transfer catalysts have been successfully employed in the synthesis of aromatic ether anhydrides. These catalysts facilitate the reaction between reactants in different phases (e.g., a solid salt and a liquid organic phase), eliminating the need for harsh, high-boiling point aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of greener solvents, such as ionic liquids or even water, is also an active area of investigation to enhance the environmental profile of the synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are systematically varied and studied include temperature, reaction time, catalyst type and concentration, and the nature of the base used for deprotonation of the phenol.

For the Ullmann condensation, the choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in incomplete reaction. The temperature profile of the reaction is also carefully controlled to prevent decomposition of the reactants or products.

The table below summarizes typical reaction conditions and reported yields for the synthesis of related aromatic polyetherimides, which provides insight into the conditions that would be relevant for the synthesis of the monomer itself.

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bis(4-aminophenoxy)benzene & Pyromellitic dianhydride | - | m-cresol | 200 | 4 | >95 |

| 4,4'-Oxydianiline & 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | - | N-methyl-2-pyrrolidone | 180-190 | 12 | >90 |

| 4-Aminophenol & 4-Nitrophthalodinitrile | K2CO3 | DMF | 80 | 6 | ~98 |

This table presents data for the synthesis of related polyimides, illustrating the conditions often used in the formation of the ether linkages present in this compound.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development or pilot scale introduces a new set of challenges. Heat and mass transfer become significant factors, and the mixing efficiency within the reactor can greatly influence the reaction outcome.

The choice of reactor is critical. For instance, moving from a round-bottom flask to a jacketed glass reactor allows for better temperature control. The purification method also needs to be scalable. Laboratory-scale purifications often rely on column chromatography, which is not practical for larger quantities. Instead, techniques like recrystallization or precipitation become the methods of choice.

Safety is another paramount concern during scale-up. The potential for runaway reactions needs to be carefully assessed, and appropriate safety measures, such as pressure relief systems and emergency cooling, must be in place. The handling of large quantities of reagents and solvents also requires robust safety protocols and engineering controls. The economic viability of the process, including the cost of raw materials, energy consumption, and waste disposal, becomes a primary driver in the selection of the final synthetic route for larger-scale production.

Coordination Chemistry of 3 4 Carboxyphenoxy Phthalic Acid

Ligand Design Principles and Coordination Modes

The design of 3-(4-Carboxyphenoxy)phthalic acid as a ligand is rooted in its V-shaped, semi-rigid structure and the presence of multiple coordination sites. nih.gov This inherent architecture provides a blueprint for the formation of diverse and intricate coordination complexes.

Mononuclear and Polynuclear Coordination Complexes

The three carboxyl groups of this compound allow for the formation of both mononuclear and polynuclear coordination complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. However, the multidentate nature of this ligand often promotes the formation of polynuclear complexes, where multiple metal ions are bridged by the ligand molecules. nih.gov This bridging capability is fundamental to the construction of extended one-, two-, and three-dimensional networks. For instance, studies have shown the formation of tetranuclear zinc clusters that act as secondary building units (SBUs) in the assembly of larger frameworks. rsc.org

Multidentate Binding Motifs of Carboxyl Groups

The carboxyl groups of this compound can adopt various binding motifs, which significantly influences the final structure of the coordination complex. These motifs include monodentate, bidentate (chelating or bridging), and even more complex coordination modes. The flexibility of the ether linkage allows the two phenyl rings to rotate, enabling the carboxyl groups to orient themselves in favorable positions for coordination with metal ions. nih.gov This conformational freedom, combined with the multiple binding possibilities of the carboxylates, leads to a wide array of structural diversities in the resulting MOFs and coordination polymers. nih.gov The specific coordination mode adopted is often influenced by factors such as the choice of metal ion, solvent, and reaction conditions.

Synthesis and Structural Elucidation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers using this compound as a linker is a key area of research, with hydrothermal and solvothermal methods being the most prevalent techniques.

Hydrothermal and Solvothermal Synthesis of MOFs with this compound

Hydrothermal and solvothermal synthesis are widely employed for the crystallization of MOFs from solutions containing the metal salt and the organic linker. rroij.comresearchgate.net In a typical solvothermal synthesis, the reactants are sealed in a vessel with a suitable solvent and heated to a temperature above the solvent's boiling point, creating high pressure. chemsociety.org.ngresearchgate.net This method facilitates the dissolution of reactants and promotes the growth of high-quality crystals. For example, a zinc-based MOF, [Zn3(BMP)2L2(H2O)4]·2H2O (where L represents the deprotonated this compound ligand), was successfully synthesized using a one-pot hydrothermal method. nih.gov Similarly, other MOFs incorporating this ligand have been prepared under solvothermal conditions, often in solvents like N,N-dimethylformamide (DMF). rroij.commdpi.com The choice between hydrothermal (using water as the solvent) and solvothermal (using an organic solvent) methods can significantly impact the resulting crystal structure and properties of the MOF. rroij.comgoogle.com

Rational Design of MOF Architectures through Ligand Topology

The "V-type" semi-rigid structure of this compound is a key factor in the rational design of MOF architectures. nih.gov The defined geometry of the ligand allows for a degree of predictability in the resulting network topology. By carefully selecting the metal ion with its preferred coordination geometry and the reaction conditions, it is possible to target specific framework structures. The combination of this V-shaped linker with other ancillary ligands can further direct the self-assembly process, leading to the formation of complex and novel topologies. researchgate.net This approach, often referred to as reticular synthesis, is a cornerstone of MOF chemistry, enabling the design of materials with desired pore sizes and functionalities for applications in areas like gas storage and catalysis. smolecule.comwpi.edu

Powder X-ray Diffraction Analysis of Bulk MOF Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk metal-organic framework (MOF) phases synthesized from this compound. researchgate.net This non-destructive method is crucial for confirming the phase purity and crystallinity of the synthesized material. rsc.orgyoutube.com

The experimental PXRD pattern of a newly synthesized MOF is typically compared with a simulated pattern derived from its single-crystal X-ray diffraction data. youtube.comresearchgate.net A good match between the experimental and simulated patterns indicates that the bulk material is a pure phase and corresponds to the structure determined from the single crystal. youtube.com The positions and relative intensities of the diffraction peaks in the PXRD pattern are characteristic of a specific crystal structure. youtube.com

In many cases, MOFs are produced as microcrystalline powders, making single-crystal X-ray diffraction challenging or impossible. rsc.org In such instances, ab initio structure determination from PXRD data becomes an indispensable tool to elucidate the three-dimensional atomic arrangement. rsc.org

Furthermore, PXRD is used to assess the stability of MOFs under various conditions. For example, the structural integrity of a MOF after exposure to different solvents or after activation processes (removal of guest molecules) can be monitored by comparing the PXRD patterns before and after the treatment. researchgate.net Any significant changes in the diffraction pattern, such as peak shifts, broadening, or the appearance of new peaks, can indicate a structural transformation, loss of crystallinity, or decomposition of the framework. youtube.com

Gas Adsorption and Separation Properties of this compound-Based MOFs

Metal-organic frameworks (MOFs) constructed using this compound have demonstrated potential in the field of gas adsorption and separation. acs.orgrsc.org The inherent porosity and tunable nature of these materials make them promising candidates for selectively capturing and separating different gas molecules. researchgate.netscispace.comnih.govewadirect.com The effectiveness of these MOFs in gas separation applications stems from a combination of factors, including their pore size, pore shape, and the chemical functionality of the framework. researchgate.netscispace.com

The designable pore environment within these MOFs allows for the optimization of host-guest interactions, which is key to achieving selective gas adsorption. nih.gov By modifying the framework, for instance by introducing specific functional groups, it is possible to enhance the affinity for certain gas molecules over others. nih.gov

One notable example is a microporous crystalline MOF that has shown selective adsorption of CO₂ over N₂. acs.org This selectivity is a critical property for applications such as post-combustion carbon capture. The material also exhibited the ability to adsorb water vapor. acs.org The performance of MOFs in gas separation is often evaluated based on their adsorption capacity and selectivity, which can be determined from single-component gas adsorption isotherms and calculated using methods like the Ideal Adsorbed Solution Theory (IAST). scispace.com

Table 1: Gas Adsorption Properties of a Microporous MOF

| Gas | Adsorption Behavior |

|---|---|

| CO₂ | Selectively adsorbed over N₂ acs.org |

| N₂ | Lower adsorption compared to CO₂ acs.org |

The development of MOFs from this compound and other similar ligands continues to be an active area of research, with the goal of creating materials with even higher selectivity and capacity for various industrial gas separation processes. ewadirect.com

Luminescent Properties of Coordination Complexes Incorporating this compound

Coordination complexes, including metal-organic frameworks (MOFs), that incorporate this compound often exhibit interesting luminescent properties. nih.govsemanticscholar.org The ligand itself, with its aromatic rings and conjugated π-system, possesses inherent fluorescence, which can be modulated upon coordination to a metal center. nih.gov The choice of the metal ion is crucial, with d¹⁰ metals like zinc(II) being particularly favored as they can enhance the luminescent intensity of the organic ligand. nih.gov

For instance, a zinc-based MOF synthesized with this compound and an auxiliary nitrogen-containing ligand, [Zn₃(BMP)₂L₂(H₂O)₄]·2H₂O, displays strong and stable luminescence. nih.gov This MOF exhibits a strong emission band centered at 385 nm when excited at 335 nm, which is attributed to the π*→π electron transition of the ligand. semanticscholar.org The stability of its luminescence in aqueous solutions across a wide pH range (4-10) makes it a promising candidate for sensing applications. nih.govsemanticscholar.org

The luminescent behavior of these materials can be harnessed for the detection of various analytes. The aforementioned zinc MOF has been shown to be an effective luminescent sensor for acetone (B3395972) and the antibiotic tetracycline (B611298) in aqueous solutions. nih.govsemanticscholar.org The presence of these molecules leads to a quenching of the MOF's fluorescence, with detection limits of 0.1597% for acetone and 3.34 µM for tetracycline. semanticscholar.org The quenching mechanism is believed to involve fluorescence resonance energy transfer and photoinduced electron transfer. semanticscholar.org

Lanthanide metals, such as europium (Eu³⁺) and terbium (Tb³⁺), are also incorporated into frameworks with similar ligands to achieve characteristic sharp emission bands. rsc.orgresearchgate.net These materials can act as selective luminescent probes for other metal ions. For example, Eu(III) and Tb(III) complexes have been developed for the highly selective detection of lead(II) ions in water, with one Eu(III)-based complex showing a very low detection limit of 4.72 nM. rsc.org

Table 2: Luminescent Properties and Sensing Applications of a Zn-MOF

| Property | Value/Observation | Reference |

|---|---|---|

| Excitation Wavelength | 335 nm | semanticscholar.org |

| Emission Wavelength | 385 nm | semanticscholar.org |

| Luminescence Origin | π*→π electron transition of the ligand | semanticscholar.org |

| Analyte Sensing | ||

| Acetone Detection Limit | 0.1597% | semanticscholar.org |

| Tetracycline Detection Limit | 3.34 µM | semanticscholar.org |

The tunability of the luminescent properties through the choice of both the metal and the organic ligands makes this compound a valuable component in the design of advanced functional materials for sensing and optical applications.

Applications of 3 4 Carboxyphenoxy Phthalic Acid in Polymer Science

Utilization as a Monomer in Advanced Polymer Synthesis

The trifunctional nature of 3-(4-Carboxyphenoxy)phthalic acid, possessing two carboxylic acid groups on one phenyl ring and a third on another linked by an ether bond, makes it a prime candidate for creating complex polymer architectures. This structure is particularly amenable to polycondensation reactions, a cornerstone of polymer synthesis.

Polyester (B1180765) and Polyamide Formation through Polycondensation

This compound serves as a valuable monomer in the synthesis of polyesters and polyamides, which are among the most important classes of commercial polymers. The presence of three carboxyl groups allows for the formation of branched or cross-linked structures when reacted with difunctional co-monomers such as diols or diamines.

In polyester synthesis, the carboxylic acid groups of this compound react with the hydroxyl groups of a diol in a polycondensation reaction to form ester linkages. The general reaction involves heating the monomers in the presence of a catalyst, with the removal of a small molecule byproduct, typically water. The resulting polyesters can exhibit a range of properties depending on the chosen diol and the degree of branching imparted by the trifunctional acid. For instance, reaction with a diol can lead to the formation of a network polyester. The properties of such polyesters, including thermal stability and mechanical strength, are influenced by the monomer ratios and reaction conditions researchgate.netscielo.brd-nb.info.

Similarly, this tri-carboxylic acid can be employed in the synthesis of polyamides through polycondensation with diamines. The reaction between the carboxylic acid groups and the amine groups forms robust amide bonds. A common method for this synthesis is the Yamazaki-Higashi phosphorylation, which facilitates direct polycondensation under milder conditions using triphenyl phosphite (B83602) (TPP) and pyridine (B92270) (Py) as condensing agents rasayanjournal.co.in. Aromatic polyamides, in particular, are known for their exceptional thermal stability and mechanical properties mdpi.comcsic.esnih.gov. The incorporation of the ether linkage and the bent structure of this compound can enhance the solubility of the resulting polyamides, a common challenge with rigid aromatic polymers csic.esnih.gov.

| Polymer Type | Co-monomer | Key Features | Potential Properties |

| Polyester | Diols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) | Formation of ester linkages, potential for branching and cross-linking. | Enhanced thermal stability, variable mechanical properties. |

| Polyamide | Diamines (e.g., hexamethylenediamine, piperazine) | Formation of strong amide bonds, potential for improved solubility in organic solvents. | High thermal resistance, excellent mechanical strength. |

Incorporation into Hyperbranched and Dendritic Polymers

The AB2-type structure of this compound (where 'A' represents the single carboxylic acid on one ring and 'B2' represents the two carboxylic acids on the other) makes it an ideal monomer for the single-step synthesis of hyperbranched polymers nih.govmdpi.com. Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups mdpi.comcjps.org.

The synthesis of hyperbranched polyesters from an AB2 monomer like this compound can be achieved through a one-pot melt polycondensation. This method is cost-effective and allows for the production of polymers with unique properties such as low viscosity, high solubility, and a high degree of functionality mdpi.com. These characteristics make them suitable for a variety of applications, including coatings, additives, and drug delivery systems cjps.orgnih.gov. For example, hyperbranched polyesters synthesized from citric acid and bio-polyols have been explored for use in wood adhesives researchgate.net. The numerous terminal carboxylic acid groups on a hyperbranched polymer derived from this compound can be further modified to tailor the polymer's properties for specific applications cjps.org.

While dendritic polymers have a perfectly branched, symmetrical structure, their synthesis is a multi-step and often complex process. The use of this compound would more readily lead to the formation of hyperbranched structures, which are sometimes described as "imperfect" dendrimers but are more feasible for large-scale production.

Functional Polymer Development from this compound Derivatives

The versatility of this compound extends to its derivatives, which can be used to develop functional polymers with tailored properties. By modifying the carboxylic acid groups or introducing other functional moieties onto the aromatic rings, a wide range of specialized polymers can be synthesized.

For instance, the carboxylic acid groups can be converted to more reactive acyl chlorides. These acyl chloride derivatives can then be used in interfacial polycondensation reactions with diols or diamines, often leading to polymers with higher molecular weights and improved properties .

Furthermore, the synthesis of functional polyamides with specific characteristics has been reported using structurally similar aromatic dicarboxylic acids containing ether linkages. These polymers have shown good solubility in organic solvents and excellent thermal stability, with glass transition temperatures often exceeding 200°C mdpi.comcsic.es. It is anticipated that polymers derived from this compound would exhibit similar desirable properties. The presence of the ether linkage in the monomer backbone can contribute to increased flexibility and processability of the final polymer without significantly compromising its thermal performance.

Characterization of Polymer Microstructure and Architecture

A comprehensive understanding of the relationship between a polymer's structure and its properties is crucial for its effective application. Various analytical techniques are employed to characterize the microstructure and architecture of polymers derived from this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is a fundamental tool for confirming the formation of polyesters and polyamides. The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong C=O stretching band at a characteristic wavenumber for an ester or amide linkage provides clear evidence of successful polymerization researchgate.netscielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the polymer's chemical structure, including the connectivity of the monomers and the presence of different structural units rasayanjournal.co.in. This is particularly important for confirming the intended polymer architecture, especially in more complex systems like hyperbranched polymers.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , is used to evaluate the thermal stability and transitions of the polymers. TGA determines the temperature at which the polymer begins to decompose, a critical parameter for high-performance applications. DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer researchgate.netscielo.br. Aromatic polyamides and polyesters derived from similar monomers often exhibit high glass transition temperatures and decomposition temperatures above 400°C mdpi.comcsic.es.

Below is a table summarizing typical characterization data for aromatic polyamides derived from monomers structurally related to this compound, providing an indication of the expected performance.

| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N₂) |

| Polyamide from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene and various diamines csic.es | 0.49–1.32 | 250–295 | > 460 |

| Polyamide from 4-[4-(4-carboxyphenoxy)-naphthyl]-2-(4-carboxyphenyl)phthalazin-1-one and various diamines mdpi.com | 0.54–0.69 | Not reported | > 400 |

This data is for illustrative purposes and is based on structurally similar polymer systems.

Catalytic Applications of 3 4 Carboxyphenoxy Phthalic Acid and Its Derivatives

Design of Heterogeneous Catalysts Derived from 3-(4-Carboxyphenoxy)phthalic Acid-Based MOFs

Metal-organic frameworks constructed using this compound as a ligand are promising candidates for heterogeneous catalysis. The inherent porosity and high surface area of MOFs, combined with the specific chemical functionalities of this ligand, could be harnessed for various catalytic processes. The asymmetric, V-shaped structure of this compound, featuring three carboxyl groups and an ether linkage, allows for the creation of diverse and stable coordination polymers with various metal ions. smolecule.com

The carboxylic acid groups present in the this compound ligand can act as Brønsted acid sites within the pores of a MOF. If not all carboxyl groups coordinate to the metal centers during MOF synthesis, the remaining free -COOH groups can catalyze a range of acid-driven organic reactions. These reactions could include esterifications, acetalizations, and condensation reactions.

Conversely, the incorporation of basic functionalities into the MOF structure, either through post-synthetic modification of the ligand or by the choice of metal-containing nodes with basic properties, could impart base catalytic activity. The ether linkage within the ligand might also influence the electronic properties and stability of the catalytic sites.

Table 1: Potential Acid-Base Catalyzed Reactions Using MOFs Derived from this compound

| Reaction Type | Catalyst Functionality | Potential Substrates |

| Esterification | Brønsted Acidic | Carboxylic acids and alcohols |

| Knoevenagel Condensation | Basic | Aldehydes/ketones and active methylene (B1212753) compounds |

| Aldol Condensation | Acidic or Basic | Aldehydes and ketones |

| Friedel-Crafts Acylation | Lewis Acidic (from metal nodes) | Aromatic compounds and acyl halides/anhydrides |

This table is illustrative and based on the potential catalytic capabilities of MOFs with acidic and basic sites.

The aromatic nature of the this compound ligand suggests that MOFs derived from it could be functionalized to act as photocatalysts or electrocatalysts. The ligand itself can be a platform for introducing photosensitive or redox-active moieties. For instance, the phenoxy-phthalic acid backbone could be modified with chromophores to enhance visible light absorption for photocatalytic applications, such as dye degradation or CO2 reduction.

For electrocatalysis, the incorporation of redox-active metal centers, such as cobalt, nickel, or iron, into the MOF structure could create active sites for reactions like the oxygen evolution reaction (OER) or hydrogen evolution reaction (HER). The porosity of the MOF would facilitate the diffusion of reactants and products to and from these active sites.

Role as a Ligand in Homogeneous Catalytic Systems

Beyond heterogeneous catalysis with MOFs, this compound can form stable complexes with transition metals, positioning it as a potential ligand in homogeneous catalysis. smolecule.com The solubility of such metal complexes would depend on the solvent and the nature of the metal ion. These soluble catalysts could be effective in various organic transformations where high selectivity and mild reaction conditions are required. The tricarboxylic nature of the ligand allows for strong chelation to a metal center, potentially enhancing the stability and catalytic activity of the resulting complex.

Investigation of Reaction Mechanisms in Catalytic Processes

Detailed mechanistic investigations of catalytic processes involving this compound-derived catalysts are not extensively reported. However, understanding the reaction mechanisms would be crucial for optimizing catalyst design and performance. For MOF-based catalysts, this would involve identifying the nature of the active sites (e.g., metal nodes, functional groups on the ligand), studying the kinetics of the reaction, and elucidating the reaction pathway using techniques such as in-situ spectroscopy and computational modeling. For homogeneous systems, mechanistic studies would focus on the coordination environment of the metal center, the role of the ligand in the catalytic cycle, and the identification of reaction intermediates.

Computational and Theoretical Investigations of 3 4 Carboxyphenoxy Phthalic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. A DFT study of 3-(4-carboxyphenoxy)phthalic acid would provide a deep understanding of its structural and reactive characteristics.

Detailed Research Findings: DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the molecule's optimized ground-state geometry. chemrxiv.org These calculations yield key electronic parameters. For analogous phthalate (B1215562) molecules, DFT has been used to analyze fragmentation mechanisms by modeling ion structures and energetics. researchgate.net

Key parameters derived from DFT analysis include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, the MEP would highlight the negative potential around the carboxylic oxygen atoms, indicating their propensity to coordinate with metal ions.

| Parameter | Significance | Predicted Focus for this compound |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | The gap would likely be influenced by the electron-withdrawing carboxylic groups and the ether linkage. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrophilic/nucleophilic attack. | Strong negative potentials are expected around the oxygen atoms of the three carboxyl groups, making them primary sites for metal coordination. smolecule.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Would reveal hyperconjugative interactions and the delocalization of electron density across the aromatic rings and carboxyl groups. |

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into intermolecular forces and the formation of condensed phases like crystals.

Detailed Research Findings: For a molecule like this compound, MD simulations can model how individual molecules interact to form larger assemblies. These simulations can predict the crystal packing arrangement by exploring different conformations and intermolecular orientations to find the most energetically favorable structure. Studies on related phthalic acid systems have shown that hydrogen bonding and π–π stacking are dominant forces influencing crystal packing. nih.govresearchgate.net The presence of solvent molecules can also significantly alter these interactions and the resulting crystal structure. nih.gov MD simulations can also be used to study the stability of complexes, such as those formed with proteins like human serum albumin, by revealing conformational changes upon binding. nih.gov

Key insights from MD simulations include:

Hydrogen Bonding Networks: The three carboxylic acid groups are strong hydrogen bond donors and acceptors. MD simulations can map the complex network of intermolecular hydrogen bonds that dictate the supramolecular architecture.

π–π Stacking Interactions: The two phenyl rings in the molecule can engage in π–π stacking, which contributes significantly to the stability of the crystal lattice. Simulations can quantify the geometry and energy of these interactions.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local environment of specific atoms, for instance, to analyze how the molecule interacts with solvent molecules. chemrxiv.org

| Interaction Type | Description | Predicted Importance in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Strong directional interactions between carboxylic acid groups. | Primary driving force for forming dimers and extended chains or sheets in the solid state. |

| π–π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stabilization of the crystal structure by holding layers or columns of molecules together. |

| van der Waals Forces | General non-specific intermolecular forces. | Contribute to the overall density and stability of the packed structure. |

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating vibrational frequencies and electronic transitions, researchers can assign experimental spectra and understand the molecule's conformational flexibility.

Detailed Research Findings: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. chemrxiv.orgresearchgate.net For example, the characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acids and the C-O-C ether linkage would be identified.

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. Due to the rotatable bonds associated with the ether linkage and the carboxylic acid groups, this compound possesses significant conformational flexibility. Computational scans of the potential energy surface can identify low-energy conformers that are likely to be present at room temperature. This V-shaped, semi-rigid ligand's flexibility is a key factor in its ability to form diverse coordination polymers. smolecule.com

Rational Design of Derivatives for Enhanced Functionality through Computational Modeling

A major application of computational chemistry is the rational design of new molecules with improved properties. By modeling derivatives of this compound, scientists can screen potential candidates for enhanced functionality before undertaking synthetic efforts.

Detailed Research Findings: Computational modeling allows for the systematic modification of the parent structure and the evaluation of the resulting electronic and structural properties. For example, one could computationally explore:

Substituting Functional Groups: Introducing different functional groups (e.g., nitro, amino, or alkyl groups) onto the aromatic rings could tune the ligand's electronic properties, solubility, or steric hindrance. This can influence the resulting properties of metal-organic frameworks (MOFs), such as their luminescent behavior or catalytic activity.

Modifying Ligand Geometry: Replacing the ether linkage with other functionalities could alter the "V-shape" and flexibility of the ligand, leading to new coordination geometries and network topologies when complexed with metal ions. researchgate.net

Screening for Specific Applications: If the goal is to design a ligand for a specific application, such as gas separation or catalysis, derivatives can be computationally screened for properties like pore size, affinity for certain guest molecules, or the reactivity of potential active sites. Computational enzyme design has been successfully used to enhance the catalytic activity of enzymes for synthesizing aromatic dicarboxylic acids. nih.gov Similarly, phthalimide (B116566) derivatives have been computationally optimized as potential drug candidates. mdpi.com

This in-silico approach accelerates the discovery of new materials by focusing experimental work on the most promising candidates identified through theoretical modeling.

Derivatization and Functionalization of 3 4 Carboxyphenoxy Phthalic Acid for Advanced Applications

Synthesis of Ester and Amide Derivatives

The three carboxylic acid groups of 3-(4-carboxyphenoxy)phthalic acid are the primary sites for derivatization into esters and amides. These transformations are typically achieved through established organic synthesis methodologies.

Esterification: The conversion of the carboxylic acid moieties to esters can be accomplished through several standard protocols. Fischer-Speier esterification, which involves reacting the parent acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common and direct method. To drive the reaction to completion, by-product water is typically removed.

Alternatively, the synthesis can proceed through a more reactive intermediate. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then highly susceptible to nucleophilic attack by an alcohol to yield the corresponding ester. A similar approach involves the formation of the phthalic anhydride (B1165640) derivative, which can then be reacted with alcohols to form ester products. This method is analogous to the preparation of derivatives from other phthalic anhydrides, where the reaction with various alcohols, such as glycerol, can produce a mixture of ester-containing products.

Amidation: The synthesis of amide derivatives follows a similar logic. Direct reaction between this compound and an amine is possible but often requires high temperatures to drive off water. A more efficient and widely used approach is to activate the carboxylic acid groups first. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation with primary or secondary amines under milder conditions.

The acid halide method is also highly effective for synthesizing amides. Following the conversion of the carboxylic acid groups to their corresponding acid chlorides, reaction with an amine (such as aniline (B41778) or a diamine) readily produces the desired amide or polyamide. In the case of phthalic acid derivatives, intramolecular amidation can lead to the formation of a phthalimide (B116566) ring structure, a reaction often achieved by heating an ammonium (B1175870) salt of the acid.

The table below outlines potential ester and amide derivatives and the common synthetic methods employed.

| Derivative Type | Reagents/Conditions | Synthetic Method |

| Methyl Ester | Methanol, H₂SO₄ (catalyst), heat | Fischer Esterification |

| Ethyl Ester | Thionyl Chloride then Ethanol, Pyridine (B92270) | Acid Chloride Formation followed by Alcoholysis |

| Phenylamide | Aniline, DCC coupling agent | Carbodiimide-mediated Coupling |

| Phthalimide Derivative | Aqueous Ammonia, heat (>150°C) | Dehydration of Ammonium Salt |

Introduction of Additional Functional Groups for Specific Research Goals

A primary research goal for this compound is its use as a building block, or ligand, for the construction of metal-organic frameworks (MOFs) and coordination polymers. smolecule.com In this context, the "introduction of additional functional groups" is achieved by coordinating the existing carboxylate groups to various metal ions. These metal nodes act as functional centers that impart specific properties to the resulting supramolecular structure.

Under hydrothermal synthesis conditions, the carboxyl groups of the ligand deprotonate and form strong coordination bonds with metal centers. smolecule.com The choice of the metal ion is critical as it functionalizes the ligand for distinct applications:

Luminescence: When coordinated with metal ions such as zinc (Zn²⁺) or cadmium (Cd²⁺), this compound can form coordination polymers that exhibit strong luminescent properties. These materials are investigated for potential use in sensors and optoelectronic devices. smolecule.com

Catalysis: The formation of stable complexes with various transition metals makes these materials potential catalysts for a range of organic transformations. The porous nature of the resulting frameworks can provide active sites for catalytic reactions. smolecule.com

Gas Storage and Separation: The V-shaped geometry of the ligand facilitates the creation of porous network structures when linked by metal ions. These MOFs are studied for their capacity to adsorb and store gases. smolecule.com

The table below summarizes how the introduction of different metal ions functionalizes the parent ligand for specific research applications.

| Metal Ion (Functional Group) | Resulting Material | Research Goal/Application |

| Zinc (II) | Luminescent Coordination Polymer | Optoelectronics, Sensing |

| Cadmium (II) | Luminescent Coordination Polymer | Optoelectronics, Sensing |

| Lead (II) | Coordination Polymer | Development of novel structural motifs |

| Various Transition Metals | Metal-Organic Framework (MOF) | Catalysis, Gas Storage & Separation |

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The relationship between the structure of this compound derivatives and their resulting function is a central theme in their study, particularly in materials science.

The inherent asymmetry and semi-rigid nature of the parent ligand are crucial structural features. The V-shaped disposition of the carboxylate groups allows for the formation of diverse and complex architectures upon coordination with metal ions. This contrasts with more linear or symmetric ligands, giving this molecule unique construction capabilities. smolecule.com

Studies of its coordination complexes reveal a clear structure-function relationship:

Influence of the Metal Ion: The identity of the metal ion directly influences the structural and functional properties of the resulting coordination polymer. Interaction studies show that lead (Pb²⁺) ions form unique structural motifs that differ significantly from those created with zinc or cadmium. smolecule.com This demonstrates that the electronic configuration and coordination preference of the metal center dictate the final topology and, consequently, the material's properties.

Coordination Modes and Luminescence: The way the carboxylate groups bind to the metal centers (e.g., monodentate, bidentate, bridging) affects the rigidity and electronic environment of the entire framework. This, in turn, governs the photophysical properties of the material. The luminescent behavior of Zn²⁺ and Cd²⁺ coordination polymers is a direct function of the ligand-to-metal charge transfer possibilities established by the specific coordination geometry. smolecule.com

Porosity and Framework Stability: For applications in gas storage and catalysis, the function of the material is dependent on the stability and porosity of its structure. The V-shaped ligand, when linked by appropriate metal clusters, can generate robust, porous networks. The reactivity of these frameworks—their ability to interact with guest molecules—is a direct consequence of the pore size, shape, and chemical nature of the pore walls, all of which are programmed by the initial structure of the ligand and the coordinating metal. smolecule.com

Advanced Analytical Methodologies for Characterization of 3 4 Carboxyphenoxy Phthalic Acid and Its Research Products

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3-(4-Carboxyphenoxy)phthalic acid. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS provides an exact mass that can be used to determine the elemental composition of the molecule. For this compound, with a molecular formula of C₁₅H₁₀O₇, the theoretical exact mass is 302.03755 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this mass with low ppm (parts-per-million) error, thereby verifying its identity.

Beyond identification, HRMS is critical for purity assessment. It can detect and identify trace impurities that may have similar structures but different elemental compositions, which would not be possible with low-resolution mass spectrometry.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₇ | chemspider.com |

| Theoretical Exact Mass | 302.03755 Da | Calculated |

| Ionization Mode | Negative ESI (Expected) | Inferred |

Table 2: Predicted MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 301.03030 | 283.01974 | H₂O | Loss of water |

| 301.03030 | 257.03491 | CO₂ | Decarboxylation |

| 257.03491 | 213.04512 | CO₂ | Second decarboxylation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity and structure of molecules in solution. youtube.com For this compound, ¹H NMR and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons would appear as a series of distinct multiplets in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effects of the carboxylic acid groups. The protons on the two aromatic rings would have unique chemical shifts and coupling patterns, allowing for their unambiguous assignment. The acidic protons of the carboxyl groups would appear as broad singlets at a much more downfield position (>10 ppm), and their presence could be confirmed by D₂O exchange.

When this compound is used as a ligand to form metal-organic frameworks (MOFs) or as a monomer in polymerization, NMR is crucial for characterizing the resulting materials. Changes in the chemical shifts of the aromatic protons and carbons upon coordination to a metal center or incorporation into a polymer backbone provide direct evidence of the bonding interactions. For complex polymer structures, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish through-bond connectivities and confirm the repeating unit structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| Carboxylic Acid Protons | ¹H | >10 | Broad singlet, exchanges with D₂O. |

| Aromatic Carbons | ¹³C | 115 - 140 | Multiple distinct signals for each unique carbon environment. |

| Carboxylic Acid Carbons | ¹³C | 165 - 175 | Signals for the three distinct carboxyl groups. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Research Materials

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These techniques are highly complementary and essential for confirming the structure of this compound and monitoring its chemical transformations.

The FT-IR spectrum would be dominated by strong absorptions corresponding to the carboxylic acid and ether groups. Key features would include:

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimers.

A sharp and intense C=O stretching band around 1700 cm⁻¹. The presence of multiple, slightly shifted peaks in this region could indicate the different environments of the three carboxyl groups.

A C-O-C asymmetric stretching band for the ether linkage, typically found in the 1200-1250 cm⁻¹ region.

Various C=C and C-H vibrations associated with the aromatic rings.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=O stretch and the aromatic ring vibrations often produce strong and sharp signals. When this molecule is incorporated into a polymer or MOF, shifts in these vibrational frequencies in both FT-IR and Raman spectra can be used to study the coordination environment and the extent of reaction. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | FT-IR | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | FT-IR, Raman | 1680 - 1720 (strong) |

| Aryl Ether | C-O-C stretch | FT-IR | 1200 - 1250 |

| Aromatic Ring | C=C stretch | FT-IR, Raman | 1450 - 1600 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis of Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. thermofisher.comazooptics.com This makes it exceptionally valuable for analyzing thin films, coatings, or functionalized surfaces involving this compound.

An XPS survey scan of a material containing this compound would show peaks for carbon (C) and oxygen (O). High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s signal would be deconvoluted into multiple peaks representing the different carbon environments: aromatic carbons (C-C, C-H), the ether-linked carbon (C-O-C), and the carboxyl carbons (O-C=O). The binding energy increases with the oxidation state, so the O-C=O peak would be at the highest binding energy.

O 1s Spectrum: The O 1s signal would be deconvoluted into two primary components: the singly bonded oxygen in the ether (C-O-C) and carboxylic acid (C-O-H) groups, and the doubly bonded oxygen in the carboxyl groups (C=O).

XPS is particularly useful for confirming the successful grafting of this molecule onto a substrate or for analyzing the surface composition of polymers or composites derived from it. researchgate.netresearchgate.net

Table 5: Predicted XPS Binding Energies for Functional Groups in this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) | Information Derived |

|---|---|---|---|

| C 1s | C-C, C-H (Aromatic) | ~284.8 | Phenyl ring backbone |

| C 1s | C-O (Ether/Carboxyl) | ~286.5 | Presence of ether and carboxyl groups |

| C 1s | O-C=O (Carboxyl) | ~289.0 | Confirmation of carboxylic acid functionality |

| O 1s | C=O (Carboxyl) | ~532.0 | Carbonyl oxygen environment |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions of Materials

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of materials. labmanager.com They are essential for determining the operational limits and processing conditions for materials synthesized from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com A TGA thermogram of this compound would reveal its thermal stability and decomposition profile. One would expect to see one or more mass loss steps at elevated temperatures, corresponding to decarboxylation events and the eventual breakdown of the aromatic backbone. For polymers derived from this monomer, TGA indicates the decomposition temperature, which is a key measure of thermal stability. ri.seresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. particletechlabs.com For the crystalline this compound, DSC would show a sharp endothermic peak corresponding to its melting point. For amorphous or semi-crystalline polymers made from this compound, DSC can identify the glass transition temperature (Tg), crystallization events (exothermic), and melting transitions (endothermic). dtic.mil This information is vital for understanding the material's physical state and processing characteristics.

Table 6: Expected Thermal Events for this compound and its Polymers

| Thermal Event | Analytical Technique | Expected Observation | Significance |

|---|---|---|---|

| Melting | DSC | Sharp endothermic peak | Defines solid-to-liquid phase transition for the crystalline monomer. |

| Glass Transition | DSC | Step change in heat capacity | Characterizes the transition from a rigid to a rubbery state in amorphous polymers. |

| Decomposition | TGA | Mass loss at high temperature | Indicates the upper temperature limit of the material's stability. |

Future Research Directions and Emerging Challenges for 3 4 Carboxyphenoxy Phthalic Acid

Exploration of Bio-Inspired Materials and Sustainable Technologies

The development of advanced materials inspired by biological systems and the pursuit of sustainable chemical processes represent a significant frontier for research involving 3-(4-carboxyphenoxy)phthalic acid. Its structural similarities to some phthalic acid derivatives, which are known to interact with biological pathways, suggest potential for creating bio-inspired materials. smolecule.com The primary application in this domain lies in its role as a ligand for constructing MOFs, which are at the forefront of sustainable technologies. smolecule.com

Future research will likely focus on designing MOFs with this linker for targeted catalytic applications. The ability of this compound to form stable complexes with various transition metals positions it as a candidate for developing novel catalysts for a range of organic transformations. smolecule.com These catalysts could offer greener and more efficient alternatives to conventional industrial processes. Phthalic acid itself has been studied as a green and biodegradable catalyst, suggesting that frameworks derived from its derivatives could also possess environmentally benign properties. researchgate.net The challenge lies in tuning the electronic properties and the number of defect sites within the MOF structure to optimize catalytic activity and selectivity, which is an area of ongoing investigation. rsc.org

Integration into Nanoscience and Nanotechnology Applications

The integration of this compound into nanoscience and nanotechnology is primarily realized through its use in creating MOFs, which are crystalline porous nanomaterials. rsc.org The distinct V-shape of the ligand is instrumental in dictating the topology and pore environment of the resulting nanoscale frameworks.

A key area of emerging research is the development of luminescent materials. Coordination polymers synthesized from this compound and metal ions like zinc or cadmium have been shown to exhibit notable luminescent properties. smolecule.com This makes them highly suitable for applications in optoelectronics and as chemical sensors. smolecule.com Future work will likely explore the synthesis of new MOFs with this linker to detect specific molecules or ions through changes in their luminescence, a critical function in advanced sensor technology.

Furthermore, the physical properties of MOFs, such as heat transport, are influenced by the organic linkers used in their construction. mdpi.com Understanding how the structure of this compound affects phonon scattering and thermal conductivity in MOFs is a complex challenge that requires a combination of experimental work and molecular dynamics simulations. mdpi.com Tailoring these thermal properties at the nanoscale could lead to novel applications in thermal management and energy-efficient devices.

Addressing Synthetic and Material Design Challenges

While this compound is a versatile building block, its use presents several synthetic and material design challenges. The synthesis of MOFs with this linker, typically achieved through hydrothermal methods, requires precise control over reaction conditions to obtain the desired crystal structure and properties. smolecule.com

A significant challenge is that the presence and nature of functional groups on the organic linker can profoundly affect the final MOF structure, including its topology, crystallinity, and the presence of defects. rsc.org The asymmetric nature of this compound can lead to the formation of complex and sometimes unpredictable coordination networks. smolecule.com Researchers must contend with factors like the potential for steric hindrance caused by the linker's shape and the electronic properties that influence its coordination with metal ions, which can be crucial to the successful formation of a stable MOF. rsc.org

Another challenge is the potential for post-synthetic modification. While techniques like vapor-phase linker exchange (VPLE) have been developed to modify MOFs after their initial synthesis, the feasibility of such methods depends on the physicochemical properties of the linkers involved. nih.govchemrxiv.orgamazonaws.com Developing solvent-free modification strategies for MOFs containing this compound could provide an environmentally friendly way to introduce new functionalities and tune the material's properties for specific applications, such as enhancing gas sorption selectivity. nih.gov

Interdisciplinary Research Opportunities

The study and application of this compound and its derivatives are inherently interdisciplinary. The synthesis and characterization of MOFs built from this linker require expertise in synthetic chemistry, materials science, and crystallography.

The investigation of their functional properties opens up collaborations with other fields. For instance, the catalytic potential of these materials brings together chemists and chemical engineers to design and optimize catalytic systems for industrial processes. smolecule.com The exploration of their luminescent properties for sensing applications necessitates a partnership between materials scientists and physicists to understand and harness their photophysical behaviors. smolecule.com

Furthermore, as suggested by the biological interactions of related phthalic acid derivatives, there are potential opportunities for collaboration with biologists and medical researchers. smolecule.com While the direct biological activity of this compound is not well-documented, the use of a related compound, 4-[4-(4-carboxyphenoxy)phenoxy]phthalic acid, in research towards drug delivery systems and imaging agents highlights a potential future direction. This could lead to interdisciplinary projects aimed at developing new biomedical applications for MOFs derived from these versatile linkers. The broad family of phthalic acid esters is known to be produced by various natural sources and exhibits a range of biological activities, further underscoring the potential for bio-focused interdisciplinary studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Carboxyphenoxy)phthalic acid in a laboratory setting?

- Answer : The synthesis typically involves coupling reactions between substituted phenols and phthalic acid derivatives. For example, nucleophilic aromatic substitution or esterification using carboxy-protected intermediates can be employed. A Kolbe-Schmitt-like reaction (carboxylation under high-temperature and high-pressure CO₂ conditions) may also be applicable, as seen in related compounds like 4-hydroxyisophthalic acid . Purification via recrystallization in ethanol or acetone is recommended, given the solubility profiles of structurally similar phthalic acid derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect trace impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of aromatic protons and carboxy groups .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks for carboxylic acid (1700–1750 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 227.6°C for similar compounds) to literature data .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for dissolution. Ethanol and acetone are suitable for recrystallization, as demonstrated for analogous phthalic acid derivatives . Avoid water due to poor solubility, though basic aqueous solutions (pH >7) may enhance solubility via deprotonation of carboxylic groups .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?

- Answer :

- Ultra-Performance Liquid Chromatography (UPLC) : Achieves rapid separation of impurities (e.g., polymer additives) with BEH Phenyl columns, as validated for phthalic acid esters .

- Mass Spectrometry (MS) : Coupled with UPLC or HPLC for high-sensitivity detection of degradation products or byproducts .

- X-ray Crystallography : Resolve structural anomalies in purified batches, as shown for coordination polymers of related tricarboxylic acids .

Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry applications?

- Answer : The spatial arrangement of carboxylic and ether groups determines metal-binding selectivity. For example, in 5-[(4-carboxybenzyl)oxy]isophthalic acid, carboxylate groups form hydrogen-bonded networks, enabling the synthesis of metal-organic frameworks (MOFs) with tunable porosity . Similar strategies can be applied to design coordination complexes for catalytic or sensing applications.

Q. What strategies can mitigate decomposition of this compound under high-temperature conditions?

- Answer :

- Controlled Atmosphere : Perform reactions under inert gas (N₂/Ar) to prevent oxidative degradation .

- Short Reaction Times : Use microwave-assisted synthesis to reduce thermal exposure .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit free-radical pathways, as observed in polymer additive studies .

Q. How do pH variations affect the stability and functional group reactivity of this compound in aqueous solutions?

- Answer :

- Acidic Conditions (pH <3) : Carboxylic groups remain protonated, reducing solubility and limiting esterification reactivity .

- Neutral to Basic Conditions (pH 7–12) : Deprotonation enhances solubility and facilitates nucleophilic reactions (e.g., amidation or metal coordination) .

- Long-Term Stability : Monitor hydrolysis of the ether linkage at extreme pH using LC-MS, as demonstrated in metabolomic studies of phthalate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.